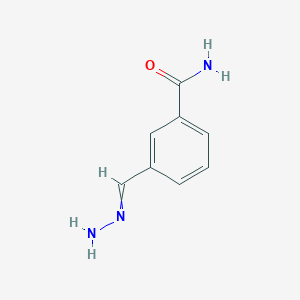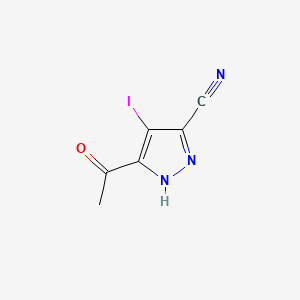
5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile: is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound is characterized by the presence of an acetyl group at the 5-position, an iodine atom at the 4-position, and a carbonitrile group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1H-pyrazole-3-carbonitrile as the starting material.
Halogenation: The pyrazole ring is halogenated using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl), to introduce the iodine atom at the 4-position.
Acetylation: The iodinated pyrazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to introduce the acetyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficient production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Iodine monochloride (ICl) or hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base, such as pyridine.
Major Products Formed:
Oxidation: Iodate or iodide derivatives.
Reduction: Amines.
Substitution: Amines, ethers, or other substituted pyrazoles.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its iodine atom makes it a useful reagent for cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Biology: Pyrazole derivatives, including 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile, have been studied for their biological activities. They exhibit potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored the use of this compound in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it valuable in various industrial applications.
作用机制
The mechanism by which 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
相似化合物的比较
5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of an acetyl group.
1H-Pyrazole-3-carbonitrile: The parent compound without iodine or acetyl groups.
This comprehensive overview highlights the significance of 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C6H4IN3O |
|---|---|
分子量 |
261.02 g/mol |
IUPAC 名称 |
5-acetyl-4-iodo-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H4IN3O/c1-3(11)6-5(7)4(2-8)9-10-6/h1H3,(H,9,10) |
InChI 键 |
CLBRREIWHXJJCI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=NN1)C#N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



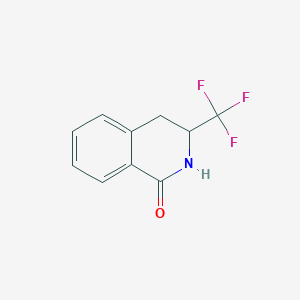
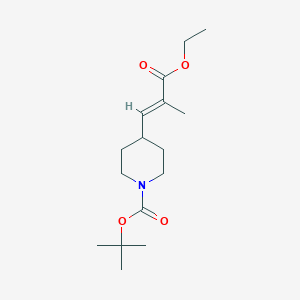
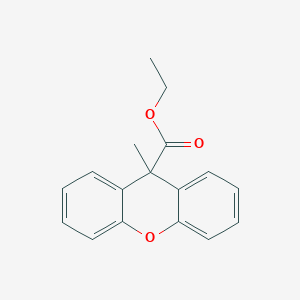
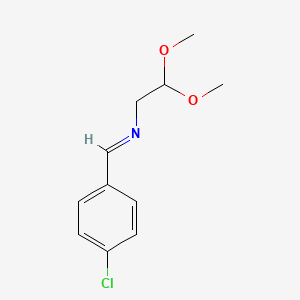
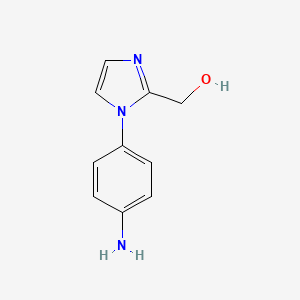
![1-[4-(4-Methylamino-6-phenyl-pyrimidin-2-ylamino)-phenyl]-cyclobutanecarboxylic acid](/img/structure/B15365956.png)
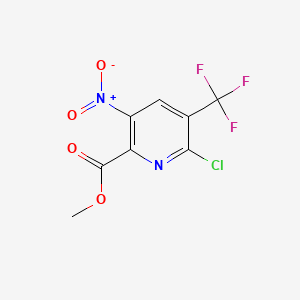
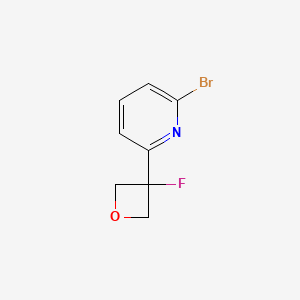
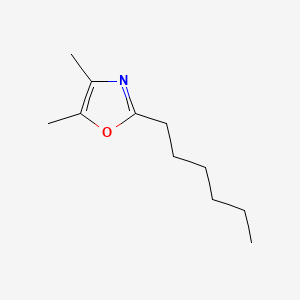

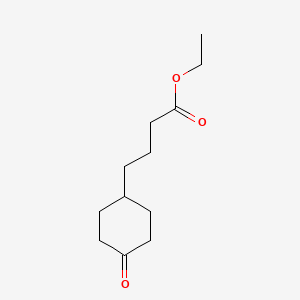
![4-Chloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B15366001.png)
